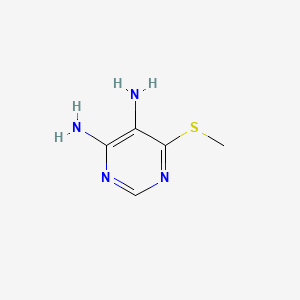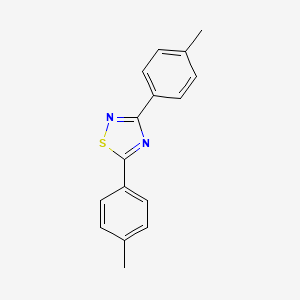
3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring substituted with two 4-methylphenyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Electrophiles or nucleophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In medicinal applications, it can interfere with cellular signaling pathways, leading to the inhibition of cancer cell growth or the induction of apoptosis.
Comparison with Similar Compounds
- 3,5-Bis(4-fluorophenyl)-1,2,4-thiadiazole
- 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole
- 3,5-Bis(4-bromophenyl)-1,2,4-thiadiazole
Comparison: Compared to its analogs, 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole is unique due to the presence of methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
CAS No. |
17590-34-0 |
|---|---|
Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3,5-bis(4-methylphenyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H14N2S/c1-11-3-7-13(8-4-11)15-17-16(19-18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
YSKSBJXPRHCRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)



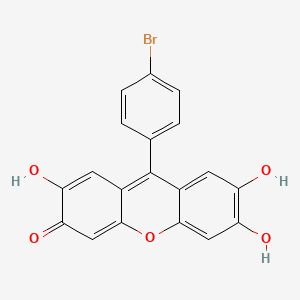

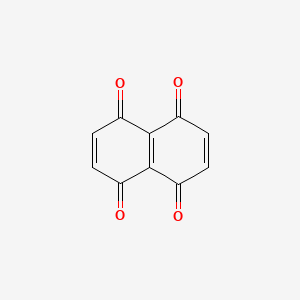

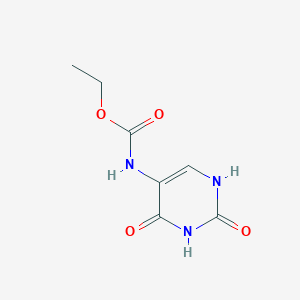
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
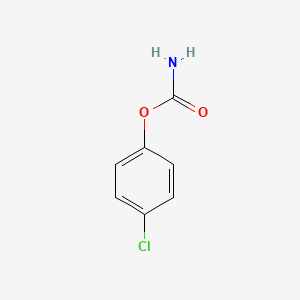
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
